molecular formula C8H15N3O3 B605815 Azido-PEG1-CH2CO2tBu CAS No. 1820717-35-8

Azido-PEG1-CH2CO2tBu

Cat. No. B605815
M. Wt: 201.23
InChI Key: VYUUTJWBKOGROL-UHFFFAOYSA-N
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Description

Azido-PEG1-CH2CO2tBu is a PEG derivative containing an azide group and a t-butyl ester . The hydrophilic PEG spacer increases solubility in aqueous media .


Synthesis Analysis

The azide group of Azido-PEG1-CH2CO2tBu readily reacts with alkyne, BCN, DBCO through Click Chemistry to yield a stable triazole linkage . The deprotection of the t-butyl carboxyl group under acidic conditions affords a free carboxylic acid that can be used for coupling with amine-bearing molecules .


Molecular Structure Analysis

The molecular formula of Azido-PEG1-CH2CO2tBu is C8H15N3O3 . The InChI is InChI=1S/C8H15N3O3/c1-8(2,3)14-7(12)6-13-5-4-10-11-9/h4-6H2,1-3H3 . The Canonical SMILES is CC©©OC(=O)COCCN=[N+]=[N-] .


Chemical Reactions Analysis

Azido-PEG1-CH2CO2tBu is a click chemistry reagent, it contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .


Physical And Chemical Properties Analysis

The molecular weight of Azido-PEG1-CH2CO2tBu is 201.22 g/mol . It has a topological polar surface area of 49.9 Ų . It has 7 rotatable bonds .

Scientific Research Applications

Nucleophilic Transformations of Azido-Containing Carbonyl Compounds

Specific Scientific Field

This application falls under the field of Organic Chemistry .

Summary of the Application

Azido-containing carbonyl compounds have significant importance in various research fields including synthetic organic chemistry, chemical biology, and materials chemistry . They are used in the synthesis of various organonitrogen compounds .

Methods of Application

The phosphazide formation from azides and di(tert-butyl)(4-(dimethylamino)phenyl)phosphine (Amphos) enabled transformations of carbonyl groups with nucleophiles such as lithium aluminum hydride and organometallic reagents .

Results or Outcomes

The good stability of the phosphazide moiety allowed researchers to perform consecutive transformations of a diazide through triazole formation and the Grignard reaction .

Synthesis of Heterobifunctional Polyethylene Glycols (PEGs) with Azide Functionality

Specific Scientific Field

This application is in the field of Polymer Chemistry and Bioconjugation .

Summary of the Application

A heterobifunctional PEG derivative possessing both “click” and electrophilic functionalities was prepared for use in bioconjugation applications . This PEG derivative allows for versatile bioconjugation chemistry where activated ester chemistry and “click” chemistry can be selectively performed .

Methods of Application

Subsequent chain-end modification of the heterobifunctional PEG afforded the desired N-hydroxy succinimidyl-PEG-azide derivative .

Results or Outcomes

The synthesis of PEG polymers with both azide and succinimidyl ester functionalities has been achieved . This opens up an area of orthogonal bioconjugation that has not previously been accessible .

Click Chemistry

Specific Scientific Field

This application is in the field of Bioconjugation and Chemical Biology .

Summary of the Application

Azido-PEG1-CH2CO2tBu is a PEG derivative containing an azide group. The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage .

Methods of Application

The azide group on Azido-PEG1-CH2CO2tBu can react with alkyne, BCN, DBCO via Click Chemistry . This reaction is often catalyzed by copper(I) and can be used to form a stable triazole linkage .

Results or Outcomes

The result is a stable triazole linkage that can be used in a variety of applications, including the creation of complex molecular architectures .

Drug Delivery

Specific Scientific Field

This application is in the field of Pharmaceutical Sciences and Biomedical Engineering .

Summary of the Application

Azido-PEG1-CH2CO2tBu is a PEG derivative that can be used in drug delivery applications . The hydrophilic PEG spacer increases solubility in aqueous media .

Methods of Application

Azido-PEG1-CH2CO2tBu can be used to modify drug molecules, increasing their solubility and improving their pharmacokinetic properties .

Results or Outcomes

The use of Azido-PEG1-CH2CO2tBu in drug delivery can improve the therapeutic efficacy of drugs by enhancing their solubility, stability, and circulation time .

Click Chemistry for Bioconjugation

Summary of the Application

Azido-PEG1-CH2CO2tBu is a PEG derivative containing an azide group. The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . This can be used for the conjugation of biomolecules in a selective and efficient manner .

properties

IUPAC Name

tert-butyl 2-(2-azidoethoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O3/c1-8(2,3)14-7(12)6-13-5-4-10-11-9/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYUUTJWBKOGROL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azido-PEG1-CH2CO2tBu

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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